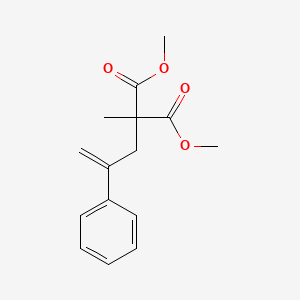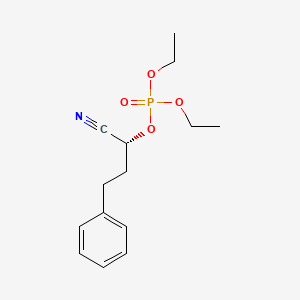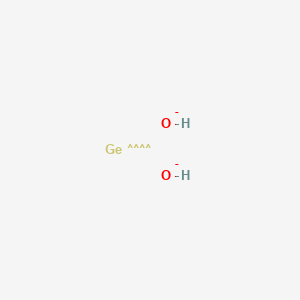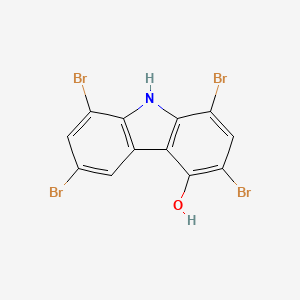
4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring. This compound is notable for its unique structural properties, which include a phenylethyl group and two methyl groups attached to the oxazole ring. It is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethanol with 2,2-dimethyl-1,3-dioxolane-4,5-dione in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylethyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Oxazole derivatives with varying degrees of oxidation.
Reduction: Dihydro-oxazole derivatives.
Substitution: Substituted oxazole compounds with different functional groups.
科学的研究の応用
4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of 4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological macromolecules. The phenylethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
類似化合物との比較
Similar Compounds
4,5-Dihydro-1,3-oxazole: Lacks the phenylethyl and dimethyl groups, resulting in different chemical properties.
2-Phenylethyl-4,5-dihydro-1,3-oxazole: Similar structure but without the dimethyl groups.
4,4-Dimethyl-4,5-dihydro-1,3-oxazole: Similar structure but without the phenylethyl group.
Uniqueness
4,4-Dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole is unique due to the presence of both the phenylethyl and dimethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
878047-32-6 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
4,4-dimethyl-2-(1-phenylethyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C13H17NO/c1-10(11-7-5-4-6-8-11)12-14-13(2,3)9-15-12/h4-8,10H,9H2,1-3H3 |
InChIキー |
XHYZDCBNHJUBBT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=NC(CO2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)

![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)




![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)



![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)

